1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a hydroxyl group and a butyl side chain attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(Butan-2-yl)phenol and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced equipment and techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-butan-2-yl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-4-8(2)11-7-10(9(3)13)5-6-12(11)14/h5-8,14H,4H2,1-3H3 |
InChI Key |
KRZSZFDXHSBNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.